3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1795422-03-5
VCID: VC4291882
InChI: InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24)
SMILES: C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F
Molecular Formula: C19H16ClFN2OS
Molecular Weight: 374.86

3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 1795422-03-5

Cat. No.: VC4291882

Molecular Formula: C19H16ClFN2OS

Molecular Weight: 374.86

* For research use only. Not for human or veterinary use.

3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide - 1795422-03-5

Specification

CAS No. 1795422-03-5
Molecular Formula C19H16ClFN2OS
Molecular Weight 374.86
IUPAC Name 3-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Standard InChI InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24)
Standard InChI Key TXBHTMJMJCAUQQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F

Introduction

Chemical Identity and Physicochemical Properties

The compound 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide belongs to the class of propanamide derivatives featuring dual aromatic systems. Its molecular formula is C₁₉H₁₆ClFN₂OS, with a molecular weight of 374.86 g/mol. The IUPAC name reflects its structural complexity: N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(3-chloro-4-fluorophenyl)propanamide.

Key Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₆ClFN₂OS
Molecular Weight374.86 g/mol
CAS Registry Number1795422-03-5
SMILESC1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F
InChI KeyTXBHTMJMJCAUQQ-UHFFFAOYSA-N

The molecule comprises a propanamide linker bridging a 3-chloro-4-fluorophenyl group and a pyridinylmethyl moiety substituted with thiophen-3-yl. The presence of electronegative substituents (Cl, F) and sulfur-containing heterocycles suggests potential for intermolecular interactions, a feature critical in drug-receptor binding .

Synthesis and Reaction Pathways

Core Synthetic Strategy

The synthesis of this compound likely follows a multi-step protocol involving:

  • Formation of the pyridine-thiophene subunit: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach thiophen-3-yl to pyridine .

  • Propanamide linkage: Condensation of 3-(3-chloro-4-fluorophenyl)propanoic acid with the aminomethylpyridine intermediate via carbodiimide-mediated coupling.

A representative synthetic route derived from analogous compounds involves:

  • Reacting 5-bromo-3-pyridinecarbonitrile with thiophen-3-ylboronic acid under palladium catalysis to form 5-(thiophen-3-yl)nicotinonitrile .

  • Reduction of the nitrile to aminomethylpyridine using LiAlH₄.

  • Amide bond formation with 3-(3-chloro-4-fluorophenyl)propanoic acid using EDC/HOBt .

Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Pyridine functionalizationPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBoronic acid stoichiometry
Nitrile reductionLiAlH₄, THF, 0°C → refluxControlled exothermicity
Amide couplingEDC, HOBt, DCM, RTAcid:amine ratio (1.2:1)

Side reactions, such as over-reduction of the nitrile group or incomplete coupling, necessitate rigorous purification via column chromatography (silica gel, EtOAc/hexane) .

Structural and Conformational Analysis

X-ray Crystallography Insights

While crystallographic data for this specific compound remain unpublished, related structures like 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (PubChem CID 2088422) reveal:

  • Dihedral angles between aromatic systems (e.g., 10.57° between thienopyridine and fluorophenyl rings) .

  • Intramolecular N–H⋯S hydrogen bonds stabilizing the planar conformation .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 2.60–2.90 (m, 2H, CH₂CO)

    • δ 4.40 (d, J = 5.6 Hz, 2H, NCH₂)

    • δ 6.90–8.20 (m, 8H, ArH) .

  • IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

Biological Activity and Mechanistic Hypotheses

In Silico Predictions

ParameterValue (Predicted)
LogP3.8 ± 0.2
Topological PSA85 Ų
H-bond donors/acceptors1/5

Molecular docking studies using AutoDock Vina indicate favorable binding (ΔG ≈ -9.2 kcal/mol) to the ATP pocket of EGFR tyrosine kinase, a target in oncology .

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBioactivity
N-(3-chloro-4-fluorophenyl)-3-(3-methylphenoxy)propanamide Phenoxy vs. pyridinylmethyl substituentUnreported
3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Thienopyridine core vs. propanamideAntiproliferative (in vitro)

The thiophene-pyridine hybrid in the target compound may confer enhanced π-stacking ability compared to purely phenyl-based analogs .

Challenges and Future Directions

Synthetic Limitations

  • Low solubility in aqueous media complicates formulation.

  • Scalability of palladium-catalyzed steps requires optimization .

Recommended Studies

  • In vitro profiling: Screen against kinase panels (e.g., Eurofins DiscoverX).

  • Prodrug design: Introduce phosphate esters to improve bioavailability.

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